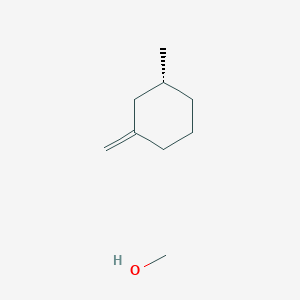
3-Bromo-4-(bromomethyl)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(bromomethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones It is characterized by the presence of two bromine atoms attached to the furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-2(5H)-furanone typically involves the bromination of 4-methyl-2(5H)-furanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced reaction techniques can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(bromomethyl)-2(5H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms with altered chemical properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized furanones, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-4-(bromomethyl)-2(5H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(bromomethyl)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methoxyphenyl mesylate
Uniqueness
3-Bromo-4-(bromomethyl)-2(5H)-furanone is unique due to its specific bromination pattern and the presence of the furanone ring This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
199536-62-4 |
|---|---|
Formule moléculaire |
C5H4Br2O2 |
Poids moléculaire |
255.89 g/mol |
Nom IUPAC |
4-bromo-3-(bromomethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H4Br2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |
Clé InChI |
QDJFFEOYBDSZNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


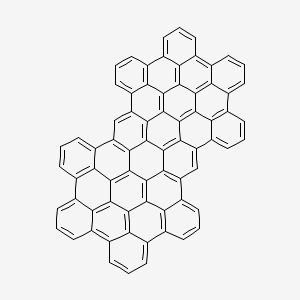
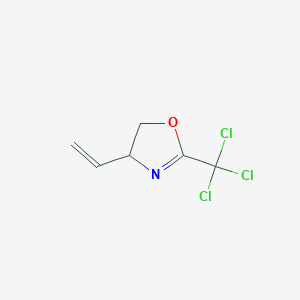
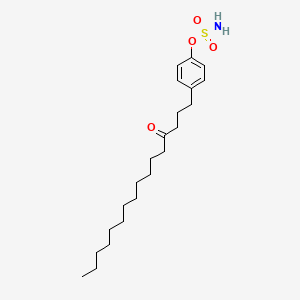

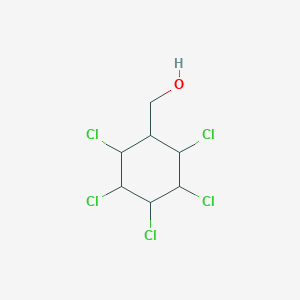
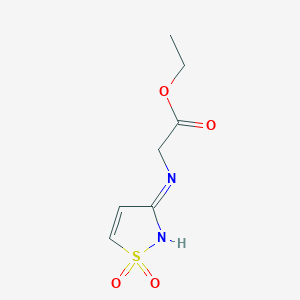
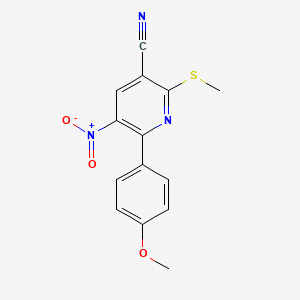
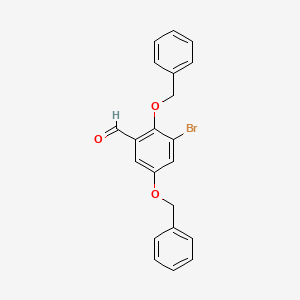

![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
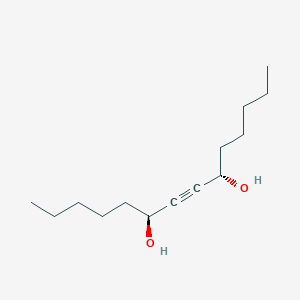
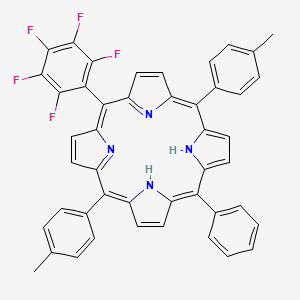
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
